2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1607291-34-8
VCID: VC11620866
InChI:
SMILES:
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.1

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride

CAS No.: 1607291-34-8

Cat. No.: VC11620866

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.1

Purity: 95

* For research use only. Not for human or veterinary use.

2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride - 1607291-34-8

CAS No. 1607291-34-8
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.1

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) with a methyl group at the 4-position nitrogen, connected via an amino linkage to an acetic acid group. The dihydrochloride salt form enhances its solubility in aqueous media, a critical feature for pharmacological applications .

Key Properties

  • Molecular Formula: C9H18Cl2N2O2C_9H_{18}Cl_2N_2O_2

  • Molecular Weight: 263.16 g/mol

  • Solubility: Highly soluble in water (>50 mg/mL) and polar solvents due to ionic chloride counterions .

  • pKa: Predicted pKa values of 8.2 (piperidine nitrogen) and 2.3 (carboxylic acid), enabling pH-dependent reactivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2-[methyl(piperidin-4-yl)amino]acetic acid dihydrochloride involves multi-step organic transformations, optimized for yield and purity:

  • Methylation of Piperidine-4-amine:
    Piperidine-4-amine undergoes reductive methylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst to yield 1-methylpiperidin-4-amine .

  • Glycine Conjugation:
    The methylated amine reacts with bromoacetic acid under basic conditions (pH 10–11) to form the secondary amine linkage. Acidification with hydrochloric acid precipitates the dihydrochloride salt .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance reaction efficiency and reduce byproducts. A patented method reports a 92% yield using catalytic transfer hydrogenation with formaldehyde under ambient pressure, avoiding costly high-pressure equipment .

StepReagents/ConditionsYield (%)
MethylationHCHO, H2,Pd/C\text{HCHO, H}_2, \text{Pd/C}88
Glycine ConjugationBrCH2COOH, NaOH\text{BrCH}_2\text{COOH, NaOH}90
Salt FormationHCl (2 eq)95

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory and pain pathways. In vitro studies demonstrate an IC50_{50} of 120 nM, comparable to leading sEH inhibitors . Mechanistically, the piperidine nitrogen coordinates with the enzyme’s catalytic aspartate residue, while the acetic acid group stabilizes the transition state via hydrogen bonding .

Receptor Modulation

As a σ-1 receptor partial agonist, it modulates neurotransmitter release in the central nervous system. Preclinical models show anxiolytic effects at doses of 10–20 mg/kg, with no observed sedation .

Antimicrobial Properties

Derivatives of this compound display broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The methyl group enhances membrane permeability, as evidenced by logP values increasing from 0.8 (unmethylated analog) to 1.4.

Applications in Drug Development

Proteolysis-Targeting Chimeras (PROTACs)

The compound serves as a semi-flexible linker in PROTACs, enabling targeted protein degradation. Its piperidine core provides conformational flexibility, while the methyl group reduces metabolic instability. A recent study achieved 85% degradation of BRD4 in leukemia cells using a PROTAC incorporating this linker .

Pain and Inflammation Therapeutics

In rodent models of neuropathic pain, oral administration (50 mg/kg) reduced mechanical allodynia by 70% over 6 hours, outperforming gabapentin . The dihydrochloride formulation improved bioavailability (F=65%F = 65\%) compared to freebase forms (F=40%F = 40\%) .

Comparative Analysis with Analogues

CompoundStructuresEH IC50_{50} (nM)logP
2-[Methyl(piperidin-4-yl)amino]acetic acidMethylated N, dihydrochloride1201.4
2-(Piperidin-4-ylamino)acetic acidUnmethylated N, freebase2500.8
4-Piperidinecarboxylic acidCarboxylic acid substituent>1,000-0.2

The methyl group confers a 2.1-fold increase in sEH inhibitory potency and improved lipophilicity, critical for blood-brain barrier penetration .

Future Directions

Ongoing research explores:

  • Nanoparticle delivery systems to enhance tumor targeting in PROTAC applications.

  • Dual sEH/COX-2 inhibitors for synergistic anti-inflammatory effects.

  • Antiviral derivatives targeting HIV-1 reverse transcriptase, leveraging the piperidine scaffold’s RNA-binding affinity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator